Methyl 5-bromo-2-chlorothiazole-4-carboxylate Methyl 5-bromo-2-chlorothiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1784255-01-1
VCID: VC2864161
InChI: InChI=1S/C5H3BrClNO2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3
SMILES: COC(=O)C1=C(SC(=N1)Cl)Br
Molecular Formula: C5H3BrClNO2S
Molecular Weight: 256.51 g/mol

Methyl 5-bromo-2-chlorothiazole-4-carboxylate

CAS No.: 1784255-01-1

Cat. No.: VC2864161

Molecular Formula: C5H3BrClNO2S

Molecular Weight: 256.51 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-bromo-2-chlorothiazole-4-carboxylate - 1784255-01-1

Specification

CAS No. 1784255-01-1
Molecular Formula C5H3BrClNO2S
Molecular Weight 256.51 g/mol
IUPAC Name methyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C5H3BrClNO2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3
Standard InChI Key XAKCFDYLURBGAN-UHFFFAOYSA-N
SMILES COC(=O)C1=C(SC(=N1)Cl)Br
Canonical SMILES COC(=O)C1=C(SC(=N1)Cl)Br

Introduction

Methyl 5-bromo-2-chlorothiazole-4-carboxylate is a heterocyclic organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is characterized by the presence of a bromine atom at the 5-position, a chlorine atom at the 2-position, and a carboxylate group at the 4-position, contributing to its unique chemical properties and potential biological activities.

Synthesis and Chemical Reactions

The synthesis of Methyl 5-bromo-2-chlorothiazole-4-carboxylate typically involves several steps, often starting from simpler thiazole derivatives. The presence of the bromine and chlorine atoms makes this compound reactive, allowing for further chemical modifications. These modifications can enhance its biological activity or lead to the development of new derivatives.

Biological Activities

Thiazole derivatives, including Methyl 5-bromo-2-chlorothiazole-4-carboxylate, are known for their potential antimicrobial, antifungal, antiviral, and anti-inflammatory properties. The bromine atom may enhance these activities by increasing the compound's lipophilicity and ability to interact with biological targets.

Comparison with Similar Compounds

Methyl 5-bromo-2-chlorothiazole-4-carboxylate shares structural similarities with other thiazole derivatives, such as Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate and Methyl 2-bromo-5-chlorothiazole-4-carboxylate. These compounds differ in their substituents and positions, affecting their reactivity and biological activity.

Compound NameKey FeaturesUnique Aspects
Methyl 5-bromo-2-chlorothiazole-4-carboxylateChlorine at 2-position, bromine at 5-positionPotential for enhanced biological activity due to halogen substituents
Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylateMethyl group at 2-position, bromine at 5-positionDifferent nitrogen placement affects reactivity and biological interactions
Methyl 2-bromo-5-chlorothiazole-4-carboxylateBromine at 2-position, chlorine at 5-positionSimilar molecular weight but different halogen positions

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